N-(5-bromopyridin-2-yl)formamide
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Overview
Description
N-(5-bromopyridin-2-yl)formamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a formamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-bromopyridin-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-aminopyridine with formic acid or formic anhydride. The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic structures .
Scientific Research Applications
N-(5-bromopyridin-2-yl)formamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)formamide
- N-(5-chloropyridin-2-yl)formamide
- N-(5-fluoropyridin-2-yl)formamide
Uniqueness
N-(5-bromopyridin-2-yl)formamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where bromine’s reactivity and influence on molecular interactions are desired .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-2-6(8-3-5)9-4-10/h1-4H,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWBHDDMIOCCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390852 |
Source
|
Record name | N-(5-bromopyridin-2-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141354-32-7 |
Source
|
Record name | N-(5-bromopyridin-2-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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